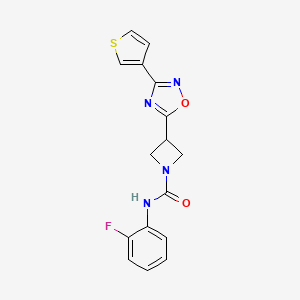

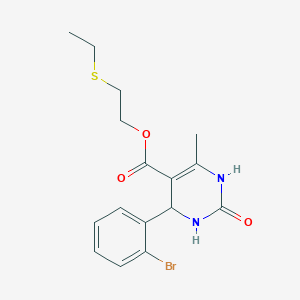

![molecular formula C14H12FNOS B2962215 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide CAS No. 90309-32-3](/img/structure/B2962215.png)

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide” is defined by its molecular formula C14H12FNOS. A similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide, has been studied for its molecular structure, showing near-planarity between the phenyl ring and the pyrimidine ring .Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Lahtinen et al. (2014) focused on the synthesis and characterization of sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide. They used various methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and others for characterization. Their research also included the evaluation of thermal properties and antimicrobial activities of these compounds (Lahtinen et al., 2014).

Immunomodulating Effects

- Wang et al. (2004) and (1988) studied a compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrating its ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound showed potential in enhancing the immune response against tumors (Wang et al., 2004) and in restoring alloreactive cytolytic T-lymphocyte activity in immunocompromised mice (Wang et al., 1988).

Potential in Antiviral Research

- Mary et al. (2020) explored the antiviral potential of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, against SARS-CoV-2 protein. Their study included quantum chemical analysis and molecular docking, suggesting its possible use in combating COVID-19 (Mary et al., 2020).

Anticancer Activity

- Ghorab et al. (2015) investigated the cytotoxic activity of various sulfonamide derivatives, including compounds related to N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide. Their research aimed at evaluating these compounds' effectiveness against breast and colon cancer cell lines (Ghorab et al., 2015).

Other Applications

- Studies have also explored the compound's use in the oxidation and fluorination processes (Greaney & Motherwell, 2000) and evaluated its electronic and biological interactions (Bharathy et al., 2021) (Greaney & Motherwell, 2000); (Bharathy et al., 2021).

Mécanisme D'action

While the exact mechanism of action for “N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide” is not specified, a related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been studied for its immunomodulating effects. It was found to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in a marked increase in tumor cell destruction .

Propriétés

IUPAC Name |

N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNAJKZSXQPQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B2962140.png)

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)

![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)

![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)

![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2962154.png)